molecular formula C8H3BrF3NS2 B567888 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol CAS No. 1215206-27-1

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol

Cat. No. B567888
M. Wt: 314.138
InChI Key: YHVSJNXHRWSYML-UHFFFAOYSA-N
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Description

“6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H3BrF3NS2 . It’s a part of a class of compounds that have been studied for their potential use as quorum sensing inhibitors .


Molecular Structure Analysis

The molecular structure of “6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol” consists of a benzo[d]thiazole ring substituted with a bromine atom at the 6-position and a trifluoromethyl group at the 4-position .

Scientific Research Applications

Application 1: Quorum Sensing Inhibitors

  • Summary of the Application : Benzo[d]thiazole-2-thiol derivatives have been studied for their potential as quorum sensing inhibitors. Quorum sensing is a method of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
  • Methods of Application : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated for their growth inhibitory activities toward Pseudomonas aeruginosa .
  • Results or Outcomes : Three compounds showed promising quorum-sensing inhibitors with IC50 of 115.2 μg mL−1, 182.2 μg mL−1, and 45.5 μg mL−1, respectively . These compounds did not affect the growth of the bacteria, suggesting they inhibit quorum sensing without being antibiotic .

Application 2: Synthesis of 2-Arylbenzothiazoles

  • Summary of the Application : The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .
  • Methods of Application : The protocol involves the use of 2-aminothiophenol and aromatic aldehydes .
  • Results or Outcomes : The required 2-phenylbenzothiazole derivatives have been designed with moderate to high yields in 4–8 min . The synthetic protocol has good compatibility with electron-withdrawing and electron-donating groups .

Application 3: Anti-bacterial and Anti-fungal Agents

  • Summary of the Application : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications . They have been found to exhibit anti-bacterial and anti-fungal activities.
  • Methods of Application : The specific methods of application would depend on the specific compound and the target organism. Typically, these compounds would be tested in vitro against a panel of bacterial or fungal strains .

Application 4: Anti-oxidant Agents

  • Summary of the Application : Benzothiazole derivatives have been found to exhibit anti-oxidant activity .
  • Methods of Application : The specific methods of application would depend on the specific compound. Typically, these compounds would be tested in vitro using standard anti-oxidant assays .

Application 5: Anti-microbial Agents

  • Summary of the Application : Benzothiazole derivatives have been found to exhibit anti-microbial activity .
  • Methods of Application : The specific methods of application would depend on the specific compound and the target organism. Typically, these compounds would be tested in vitro against a panel of microbial strains .

Application 6: Anti-proliferative Agents

  • Summary of the Application : Benzothiazole derivatives have been found to exhibit anti-proliferative activity .
  • Methods of Application : The specific methods of application would depend on the specific compound. Typically, these compounds would be tested in vitro using standard anti-proliferative assays .

properties

IUPAC Name

6-bromo-4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS2/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(14)13-6/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVSJNXHRWSYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)NC(=S)S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682073
Record name 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol

CAS RN

1215206-27-1
Record name 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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